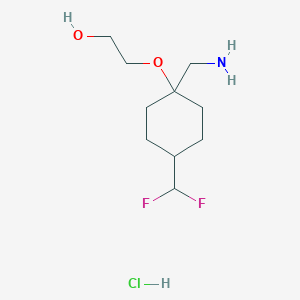
2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, a difluoromethyl group, and a cyclohexyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the aminomethyl group, and the addition of the difluoromethyl group. Common synthetic routes may involve:
Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Aminomethyl Group: This step may involve the use of aminomethylation reagents under controlled conditions.
Addition of the Difluoromethyl Group: This can be done using difluoromethylating agents in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.
科学研究应用
2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-((1-(Aminomethyl)cyclohexyl)oxy)ethan-1-ol
- 2-((1-(Aminomethyl)-4-(methyl)cyclohexyl)oxy)ethan-1-ol
- 2-((1-(Aminomethyl)-4-(trifluoromethyl)cyclohexyl)oxy)ethan-1-ol
Uniqueness
The presence of the difluoromethyl group in 2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable molecule for various applications.
属性
IUPAC Name |
2-[1-(aminomethyl)-4-(difluoromethyl)cyclohexyl]oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2NO2.ClH/c11-9(12)8-1-3-10(7-13,4-2-8)15-6-5-14;/h8-9,14H,1-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAHLGDELODCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)(CN)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














